2-(4-Butan-2-ylphenyl)ethanol
Description
2-(4-Butan-2-ylphenyl)ethanol is a synthetic aromatic alcohol with the molecular formula C₁₂H₁₈O. Its structure comprises a benzene ring substituted at the para (4-) position with a butan-2-yl (sec-butyl) group and at the ortho (2-) position with an ethanol moiety. This configuration imparts distinct physicochemical properties, such as moderate lipophilicity due to the branched alkyl chain and polar hydroxyl group, making it relevant in pharmaceutical and material science applications.
Properties
CAS No. |
6279-90-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(4-butan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18O/c1-3-10(2)12-6-4-11(5-7-12)8-9-13/h4-7,10,13H,3,8-9H2,1-2H3 |
InChI Key |
CIEGAWJENFWOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butan-2-ylphenyl)ethanol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound like 2-butanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-(4-Butan-2-ylphenyl)ethanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butan-2-ylphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Tosylates
Scientific Research Applications
Synthesis and Catalysis
2-(4-Butan-2-ylphenyl)ethanol serves as a precursor in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions : It can be used to synthesize more complex organic molecules through alkylation processes.
- Catalytic Applications : The compound may act as a ligand in coordination chemistry, facilitating reactions in catalysis.
Fragrance Industry
The compound's aromatic structure makes it suitable for use as a fragrance ingredient. It can be employed in:
- Perfumes : Its pleasant scent profile contributes to the formulation of perfumes and scented products.
- Household Products : It is also used in air fresheners and cleaning products to impart a desirable fragrance.
Case Study 1: Fragrance Formulation
In a study conducted on the formulation of new fragrance blends, researchers incorporated 2-(4-Butan-2-ylphenyl)ethanol into various perfume compositions. The results indicated that this compound enhanced the overall scent profile by adding depth and complexity, making it a valuable ingredient in modern perfumery.
Case Study 2: Therapeutic Potential
Research has explored the potential therapeutic applications of 2-(4-Butan-2-ylphenyl)ethanol. Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further investigation in drug development. In vitro assays demonstrated its efficacy in reducing inflammation markers, warranting additional research into its pharmacological potential.
Mechanism of Action
The mechanism of action of 2-(4-Butan-2-ylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-(4-Butan-2-ylphenyl)ethanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity:
Key Observations
Substituent Effects on Physicochemical Properties The butan-2-yl group in the target compound enhances lipophilicity compared to polar substituents like hydroxyl (tyrosol) but reduces it relative to benzyloxy or tetramethylbutyl groups. This balance may improve membrane permeability in drug design . Branched alkyl chains (e.g., butan-2-yl) lower melting points compared to linear analogs. For example, butan-2-ol has a boiling point of 99.5°C versus 117.7°C for butan-1-ol, suggesting similar trends in phenyl ethanol derivatives .
Bioactivity Insights Tyrosol’s tyrosinase inhibition (42% at 100 μM) highlights the role of hydroxyl groups in enzyme interaction. The absence of a hydroxyl in 2-(4-Butan-2-ylphenyl)ethanol likely reduces such activity but may confer β-adrenergic effects, as seen in phenylethanolamine derivatives (e.g., β-agonist activity in ) .
Industrial Relevance Ether-linked analogs (e.g., 2-(2-methoxyethoxy)ethanol in ) demonstrate utility as solvents due to balanced polarity. The target compound’s sec-butyl group may similarly enhance solubility in non-polar matrices .
Notes on Limitations and Inferences
- Direct experimental data for 2-(4-Butan-2-ylphenyl)ethanol are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
- The compound’s synthetic route may resemble 2-(4-benzyloxyphenyl)ethanol (), involving Friedel-Crafts alkylation or etherification .
Biological Activity
2-(4-Butan-2-ylphenyl)ethanol, also known as 4-sec-butylphenylethanol , is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology and biochemistry.
- Molecular Formula : C12H18O
- Molecular Weight : 182.27 g/mol
- Structure : The compound features a phenolic structure with a sec-butyl group, which may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of phenolic compounds, including 2-(4-butan-2-ylphenyl)ethanol, exhibit significant antimicrobial activity. For instance, phenolic compounds have been shown to disrupt microbial cell membranes and inhibit enzyme activity critical for bacterial survival.
Antioxidant Effects
The antioxidant capacity of this compound is noteworthy. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that similar compounds can enhance cellular antioxidant defenses by upregulating antioxidant enzymes .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Compounds like 2-(4-butan-2-ylphenyl)ethanol may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This action could be beneficial in managing conditions like arthritis and cardiovascular diseases .
Enzyme Interaction
The biological activity of 2-(4-butan-2-ylphenyl)ethanol may involve interaction with various enzymes. For example, it can act as an inhibitor or modulator of enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and proliferation .
Cellular Pathways
The compound may affect several signaling pathways, including those related to inflammation and oxidative stress response. By modulating these pathways, it can potentially alter gene expression patterns associated with disease progression .
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of phenolic compounds showed that 2-(4-butan-2-ylphenyl)ethanol exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a natural antimicrobial agent .
Research on Antioxidant Activity
In vitro assays evaluating the antioxidant activity of various phenolic compounds indicated that 2-(4-butan-2-ylphenyl)ethanol effectively reduced lipid peroxidation in cellular models. This property suggests its potential use in formulations aimed at reducing oxidative damage in skin care products or dietary supplements .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-(4-Butan-2-ylphenyl)ethanol | High | Moderate | Moderate |
| 4-Hydroxybenzoic acid | Moderate | High | Low |
| Resveratrol | High | Very High | High |
Q & A
Q. What advanced purification techniques resolve challenges in isolating 2-(4-Butan-2-ylphenyl)ethanol from complex mixtures?
- Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water) to separate diastereomers or regioisomers .
- Distillation : Optimize vacuum fractional distillation parameters (temperature, pressure) for high-boiling-point alcohols .
Methodological Notes
- Contradictions in evidence : While no direct data exists for the target compound, analogous alcohols (e.g., 1-(4-methylphenyl)ethanol) suggest oxidation/reduction pathways may vary based on substituent steric bulk .
- Unresolved issues : Environmental fate data (e.g., half-life in soil) requires experimental validation via OECD 307 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
